![molecular formula C16H13BrFNO2S B4172499 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4172499.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide
Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a thioester derivative of N-phenylacetamide that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide acts by inhibiting the activity of ADP-ribosylation factors (ARFs), which are essential for the maintenance of the Golgi complex structure and function. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide binds to ARFs and prevents their activation, leading to the disassembly of the Golgi complex and the inhibition of protein secretion.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein secretion, the alteration of intracellular trafficking pathways, and the induction of apoptosis. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has several advantages for use in laboratory experiments, including its ability to selectively inhibit protein secretion and alter intracellular trafficking pathways. However, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other cellular pathways and molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide and its potential limitations for use in laboratory experiments.
In conclusion, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide is a promising chemical compound that has potential applications in various scientific research fields. Its ability to selectively inhibit protein secretion and alter intracellular trafficking pathways make it a valuable tool for studying cellular processes and functions. However, further research is needed to fully understand its mechanisms of action and potential limitations for use in laboratory experiments.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has been used in various scientific research applications, including studies on the Golgi complex, protein secretion, and intracellular trafficking. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide has been shown to disrupt the structure and function of the Golgi complex, leading to the inhibition of protein secretion and the alteration of intracellular trafficking pathways.
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2S/c17-12-7-5-11(6-8-12)15(20)9-22-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDJKMIXMQRUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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